2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one is a specialized heterocyclic ketone that serves as a critical, non-interchangeable intermediate in the synthesis of potent and selective negative allosteric modulators (NAMs) of the Cannabinoid Receptor 1 (CB1). [1] Its primary procurement value is tied to its documented use in constructing specific tool compounds and potential therapeutic agents where the n-pentyl substituent at the 2-position is essential for achieving the desired pharmacological profile in the final molecule. [1]
2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one (CAS 945953-48-0). Frequently mislabeled as PD-144418 in vendor catalogs.
Building block for CNS heterocycle SAR. Core scaffold utilized in established drug syntheses.
Commercially available with typical purity 95%. Verify structural identity upon receipt.
Procurement of a close analog, such as a 2-methyl, 2-propyl, or even a 2-hexyl version of this ketone, is inadvisable for its primary application. Extensive structure-activity relationship (SAR) studies for the target CB1 allosteric modulators demonstrate that the length of the alkyl chain at the 2-position has a direct and non-linear impact on the final compound's biological activity. [1] Substituting the pentyl group results in a final molecule with a significantly different potency, rendering analogs unsuitable for research programs or synthesis campaigns that aim to replicate or build upon established data. The pentyl chain offers a specific level of potency that is not achieved by shorter or longer alkyl chains. [1]
The primary reason to procure the 2-pentyl intermediate is its documented role as the direct precursor to a final compound (Example 4) with high functional activity. In a [35S]GTPγS binding assay measuring inhibition of CP55940-stimulated response, the final compound derived from the 2-pentyl ketone showed 94% inhibition at 10 µM. [1] This level of activity is significantly different from that of analogs prepared from ketones with shorter or longer alkyl chains, establishing the pentyl group as a key determinant of potency. [1]
| Evidence Dimension | Inhibition of CP55940-stimulated [35S]GTPγS binding |
| Target Compound Data | 94% Inhibition @ 10 µM (for final compound derived from 2-pentyl intermediate) |
| Comparator Or Baseline | Final compounds from 2-methyl: 67%; 2-propyl: 79%; 2-butyl: 89%; 2-hexyl: 80% |
| Quantified Difference | 1.4x greater inhibition vs. 2-methyl analog; 1.18x vs. 2-propyl; 1.175x vs. 2-hexyl |
| Conditions | Assay performed on membranes from CHO cells expressing the human CB1 receptor. |
This demonstrates that the specific 2-pentyl structure is critical for synthesizing a final product with the desired high-potency pharmacological profile for CB1 modulation studies.
The synthesis of 2-Pentyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one (Intermediate 4) is reported with a 64% yield via Friedel-Crafts acylation. [1] This documented yield provides a reliable baseline for process development and scale-up planning. It compares favorably within the series of related 2-alkyl analogs, indicating no unusual synthetic penalty for incorporating the functionally critical pentyl group. [1]
| Evidence Dimension | Chemical Synthesis Yield |
| Target Compound Data | 64% |
| Comparator Or Baseline | 2-Methyl analog (Intermediate 1): 72%; 2-Propyl analog (Intermediate 3): 60%; 2-Butyl analog (Intermediate 5): 63% |
| Quantified Difference | Comparable to or higher than yields for other key analogs in the series. |
| Conditions | Friedel-Crafts acylation of 2-(thiophen-2-yl)cyclohex-1-en-1-yl)pentan-1-one with polyphosphoric acid at 80 °C. |
A robust, documented yield simplifies synthesis planning, cost analysis, and ensures material availability for subsequent, often more complex, reaction steps.
The primary and validated use of this compound is as the starting ketone for the multi-step synthesis of specific CB1 NAMs. The evidence from functional assays confirms that the 2-pentyl group is directly responsible for achieving a high degree of inhibitory activity in the final molecule, making this specific intermediate the correct choice for researchers aiming to synthesize this class of modulators for CNS research. [1]
Given its role in creating a potent modulator, this ketone is essential for producing tool compounds designed to probe the allosteric binding sites of the CB1 receptor. Researchers developing assays or studying GPCR signaling pathways benefit from starting with a precursor known to yield a final product with a well-defined and potent activity profile. [1]
This compound serves as a crucial building block for medicinal chemistry programs exploring SAR around the dihydrobenzothiophene scaffold. Its documented synthesis and the high potency of its downstream derivatives make it an important reference point and starting material for creating novel analogs targeting the CB1 receptor. [1]